molecular formula C20H23F5O4SSi B2931826 3-((Tert-butyldiphenylsilyl)oxy)-2,2-difluoropropyl trifluoromethanesulfonate CAS No. 160052-43-7

3-((Tert-butyldiphenylsilyl)oxy)-2,2-difluoropropyl trifluoromethanesulfonate

Cat. No.: B2931826
CAS No.: 160052-43-7
M. Wt: 482.54
InChI Key: NRORRPGWPOACKJ-UHFFFAOYSA-N
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Description

3-((Tert-Butyldiphenylsilyl)oxy)-2,2-difluoropropyl trifluoromethanesulfonate (CAS: 160052-43-7) is a fluorinated organosilicon compound featuring a trifluoromethanesulfonate (triflate) group, a tert-butyldiphenylsilyl (TBDPS) ether moiety, and a difluoropropyl chain. This compound is typically supplied as a 99% pure transparent liquid in industrial-grade packaging (25 kg drums) . The TBDPS group enhances steric protection and lipophilicity, while the triflate group acts as a superior leaving group, making the compound valuable in nucleophilic substitution reactions and as an intermediate in pharmaceutical synthesis.

Properties

IUPAC Name

[3-[tert-butyl(diphenyl)silyl]oxy-2,2-difluoropropyl] trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F5O4SSi/c1-18(2,3)31(16-10-6-4-7-11-16,17-12-8-5-9-13-17)29-15-19(21,22)14-28-30(26,27)20(23,24)25/h4-13H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRORRPGWPOACKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(COS(=O)(=O)C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F5O4SSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((Tert-butyldiphenylsilyl)oxy)-2,2-difluoropropyl trifluoromethanesulfonate typically involves the following steps:

  • Protection of Alcohol: The starting alcohol is protected using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole.

  • Introduction of Fluorine: The protected alcohol undergoes fluorination to introduce the difluoromethyl group. This can be achieved using reagents like diethylaminosulfur trifluoride (DAST).

  • Trifluoromethanesulfonation: The difluorinated compound is then treated with trifluoromethanesulfonic acid (TfOH) to introduce the trifluoromethanesulfonate group.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the use of appropriate safety measures and equipment to handle reactive fluorinating agents and strong acids.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like lithium alkyls (RLi) or Grignard reagents (RMgX) attack the trifluoromethanesulfonate group.

Common Reagents and Conditions:

  • Oxidation: KMnO4, OsO4, CrO3

  • Reduction: LiAlH4, NaBH4, H2/Ni

  • Substitution: RLi, RMgX, NaOCH3

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones

  • Reduction: Alcohols or alkanes

  • Substitution: Various organosilicon compounds

Scientific Research Applications

This compound finds applications in various scientific fields:

  • Chemistry: Used as a reagent in organic synthesis, particularly in the protection of alcohols and introduction of fluorine atoms.

  • Biology: Employed in the study of enzyme mechanisms and the synthesis of biologically active molecules.

  • Medicine: Potential use in the development of pharmaceuticals, especially those requiring fluorinated groups for enhanced biological activity.

  • Industry: Utilized in the production of materials with specific properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which 3-((Tert-butyldiphenylsilyl)oxy)-2,2-difluoropropyl trifluoromethanesulfonate exerts its effects involves its role as a protecting group and a fluorinating agent. The trifluoromethanesulfonate group acts as a strong leaving group, facilitating nucleophilic substitution reactions, while the tert-butyldiphenylsilyl group protects the alcohol from unwanted reactions.

Molecular Targets and Pathways:

  • Protecting Group: The tert-butyldiphenylsilyl group protects hydroxyl groups in organic synthesis.

  • Fluorinating Agent: The difluoromethyl group introduces fluorine atoms into organic molecules, which can alter their physical and chemical properties.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural and Functional Analogues

2,2-Difluoroethyl Trifluoromethanesulfonate (CAS: 74427-22-8)
  • Structural Differences : Lacks the TBDPS-ether group and features a shorter ethyl chain instead of a propyl chain.
  • However, the shorter ethyl chain may limit applications requiring longer carbon frameworks.
  • Industrial Use : Similar industrial-grade purity (99%) and packaging .
(2-Chloro-2,3,3,3-Tetrafluoropropyl)(4-Fluorophenyl)Iodonium Trifluoromethanesulfonate
  • Structural Differences : Incorporates an iodonium group and a chloro-tetrafluoropropyl chain instead of the TBDPS-ether and difluoropropyl group.
  • Reactivity : The iodonium moiety enhances electrophilicity, making it suitable for cationic polymerization initiators, whereas the triflate group retains its leaving-group efficiency .
3-((Tert-Butyldimethylsilyl)oxy)Benzoic Acid
  • Structural Differences : Substitutes the TBDPS group with a smaller tert-butyldimethylsilyl (TBDMS) group and replaces the triflate with a carboxylic acid.
  • Applications : The TBDMS group offers moderate steric protection compared to TBDPS, often used in temporary hydroxyl protection during synthesis .

Physicochemical and Reactivity Comparison

Property Target Compound (CAS: 160052-43-7) 2,2-Difluoroethyl Triflate (CAS: 74427-22-8) Iodonium Triflate Analogue TBDMS-Benzoic Acid
Molecular Weight ~460 g/mol (estimated) ~216 g/mol ~540 g/mol ~280 g/mol
Key Functional Groups TBDPS-ether, triflate Triflate, difluoroethyl Iodonium, triflate TBDMS-ether, carboxylic acid
Steric Hindrance High (TBDPS) Low Moderate (iodonium) Moderate (TBDMS)
Reactivity in SN2 Moderate (bulky silyl group) High Low (due to iodonium) N/A
Lipophilicity (LogP) High (estimated >7) Moderate (~2.5) High (~8) Moderate (~3.5)

Biological Activity

3-((Tert-butyldiphenylsilyl)oxy)-2,2-difluoropropyl trifluoromethanesulfonate (CAS No. 160052-43-7) is a synthetic compound notable for its unique structure and potential biological applications. Characterized by a trifluoromethanesulfonate group, this compound displays significant reactivity, particularly in nucleophilic substitution reactions. Its molecular formula is C20H23F5O4SSiC_{20}H_{23}F_{5}O_{4}SSi, with a molecular weight of approximately 482.5 g/mol .

Structure and Properties

The compound features a tert-butyldiphenylsilyl group that enhances its stability and solubility in organic solvents. This structural configuration makes it valuable in various synthetic applications, especially in medicinal chemistry.

Structural Formula

3 tert butyldiphenylsilyl oxy 2 2 difluoropropyl trifluoromethanesulfonate\text{3 tert butyldiphenylsilyl oxy 2 2 difluoropropyl trifluoromethanesulfonate}

Biological Activity

Recent studies have indicated that derivatives of this compound exhibit promising biological activity, particularly as selective estrogen receptor modulators (SERMs). These derivatives may influence various biological pathways, including hormone-related conditions.

The trifluoromethanesulfonate group in the compound is electrophilic, allowing it to engage in nucleophilic substitution reactions with various nucleophiles such as amines and alcohols. This reactivity facilitates the synthesis of biologically active derivatives that can modulate estrogen receptors .

Research Findings

  • Nucleophilic Substitution Reactions : The compound has been shown to effectively interact with amino acids and other biomolecules, enhancing their pharmacological properties. These interactions are crucial for drug design and development .
  • Selective Estrogen Receptor Modulation : Some derivatives have been reported to possess SERM properties, suggesting potential therapeutic applications in treating hormone-dependent diseases .
  • Synthesis of Complex Molecules : The compound serves as an important building block in synthesizing more complex molecules with potential biological activities .

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Estrogen Receptor Modulation : A recent investigation demonstrated that specific derivatives of this compound could selectively activate or inhibit estrogen receptors, indicating their potential use in hormone replacement therapies .
  • Pharmacokinetic Studies : Research has also focused on the pharmacokinetics of these derivatives, assessing their absorption, distribution, metabolism, and excretion (ADME) profiles to evaluate their suitability for clinical applications .

Comparative Analysis

The following table summarizes the structural variations and their potential biological activities compared to similar compounds:

Compound NameStructural HighlightsUnique FeaturesPotential Activity
3-((tert-butyldimethylsilyl)oxy)-2-fluoro-2-methylpropyl trifluoromethanesulfonateDimethyl instead of diphenyl silyl groupMore reactive due to less steric hindranceIncreased nucleophilic reactivity
3-((tert-butylphenylsilyl)oxy)-2,2-difluoroethyl trifluoromethanesulfonateEthyl group instead of propylDifferent biological activities due to structural changesVaries based on substitution
3-(Phenoxymethyl)-2,2-difluoropropyl trifluoromethanesulfonateLacks silyl group entirelyMore polar; different solubility characteristicsPotentially distinct pharmacological properties

Q & A

Q. What are the recommended storage conditions and safety protocols for handling 3-((tert-butyldiphenylsilyl)oxy)-2,2-difluoropropyl trifluoromethanesulfonate?

The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2–8°C to prevent hydrolysis or degradation. Safety protocols include using personal protective equipment (PPE) such as gloves, goggles, and lab coats, as it is classified with hazard statement H314 (causes severe skin burns and eye damage). Precautionary measures include avoiding inhalation and contact with skin, as well as working in a fume hood. Emergency procedures for exposure should follow guidelines for corrosive substances .

Q. What analytical techniques are essential for characterizing this compound and confirming its purity?

Key techniques include:

  • NMR Spectroscopy (1^1H, 13^{13}C, 19^{19}F) to verify structural integrity and substituent positions.
  • GC-MS or HRMS for molecular weight confirmation and purity assessment.
  • IR Spectroscopy to identify functional groups (e.g., Si-O, CF3_3SO3_3^-).
  • Elemental Analysis for empirical formula validation. These methods are critical for distinguishing regioisomers and detecting byproducts, as demonstrated in analogous trifluoromethanesulfonate syntheses .

Q. How does the tert-butyldiphenylsilyl (TBDPS) group influence the compound’s reactivity in organic synthesis?

The TBDPS group acts as a bulky protecting group for alcohols, enhancing steric hindrance to prevent unwanted nucleophilic attacks. Its stability under basic/acidic conditions makes it suitable for multi-step syntheses. The trifluoromethanesulfonate (triflate) group serves as an excellent leaving group, enabling nucleophilic substitution or elimination reactions. This dual functionality is leveraged in constructing complex molecules, such as nucleoside analogs or fluorinated intermediates .

Advanced Research Questions

Q. What experimental strategies can optimize the synthesis yield of this compound, particularly in the final triflation step?

Low yields in triflation steps often arise from moisture sensitivity or competing side reactions. Strategies include:

  • Strict anhydrous conditions (e.g., molecular sieves, Schlenk techniques).
  • Controlled stoichiometry of triflating agents (e.g., Tf2_2O) to minimize over-triflation.
  • Temperature modulation (e.g., –78°C to 0°C) to suppress decomposition. Post-reaction purification via flash chromatography or recrystallization in non-polar solvents (hexane/EtOAc) can isolate the product efficiently .

Q. How do the 2,2-difluoro and silyloxy moieties affect the compound’s electronic and steric profile in cross-coupling reactions?

  • The 2,2-difluoro group induces electron-withdrawing effects, polarizing adjacent C-O bonds and enhancing electrophilicity at the triflate-bearing carbon.
  • The silyloxy group provides steric bulk, directing regioselectivity in reactions like Suzuki-Miyaura couplings. Computational studies (DFT) can model these effects, predicting reactivity trends in palladium-catalyzed transformations. Experimental validation via kinetic isotopic effect (KIE) studies or Hammett plots may further elucidate mechanistic pathways .

Q. What are the challenges in analyzing contradictory spectral data (e.g., 19^{19}19F NMR vs. HRMS) for this compound, and how can they be resolved?

Discrepancies may arise from:

  • Dynamic effects (e.g., fluorine exchange broadening 19^{19}F NMR signals).
  • Isotopic impurities in HRMS (e.g., 29^{29}Si or 13^{13}C contributions). Resolution strategies:
  • Variable-temperature NMR to identify exchange processes.
  • High-resolution tandem MS/MS to isolate and fragment isotopic clusters. Cross-referencing with X-ray crystallography (if crystalline) provides definitive structural confirmation .

Q. How can this compound be utilized in the synthesis of fluorinated pharmaceuticals or agrochemicals?

The triflate group enables:

  • C-F bond formation via nucleophilic fluorination (e.g., KF/18-crown-6).
  • Cross-coupling reactions to introduce aryl/heteroaryl groups in drug candidates (e.g., fluvastatin analogs). Case Study: Similar TBDPS-protected triflates are intermediates in antiretroviral agents (e.g., lamivudine) and statins, where fluorination enhances metabolic stability .

Methodological Tables

Table 1. Key Spectral Data for Structural Confirmation

TechniqueExpected Signals/Features
1^1H NMRδ 1.05 (s, 9H, t-Bu), 7.40–7.70 (m, 10H, Ph), 4.20–4.50 (m, CH2_2O)
19^{19}F NMRδ –75 to –80 (CF3_3SO3_3^-), –110 to –120 (C-F2_2)
IR1250–1350 cm1^{-1} (S=O stretch), 1100–1150 cm1^{-1} (Si-O-C)

Table 2. Reaction Optimization Parameters for Triflation

ParameterOptimal ConditionImpact on Yield
Temperature–40°C to 0°CMinimizes decomposition
SolventDry CH2_2Cl2_2 or THFEnhances reagent solubility
Equivalents Tf2_2O1.1–1.3 eq.Reduces over-triflation

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